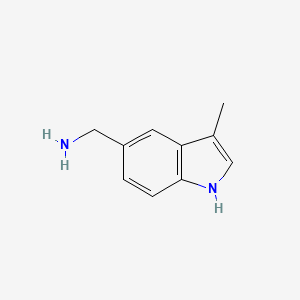

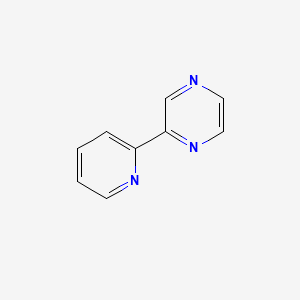

2-(2-Pyridyl)pyrazine

Overview

Description

2-(2-Pyridyl)pyrazine is a heterocyclic compound . It’s a building block for supermolecular molecules and has been used in the preparation of luminescent complexes . It’s also used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions .

Synthesis Analysis

The synthesis of 2-(2-Pyridyl)pyrazine derivatives involves the use of Stille coupling . This method involves the reaction of bromo pyrazine derivatives to yield the desired product . The process is reported to be convenient and high-yielding .Molecular Structure Analysis

The molecular structure of 2-(2-Pyridyl)pyrazine has been analyzed using various techniques such as X-Ray structures, elemental analyses, 1H, 13C-NMR, and mass spectral data . The molecular structures of the complexes have been optimized using AM1 and PM3 methods .Chemical Reactions Analysis

In both the solid state and in solution, 2,3,5,6-tetrakis (2′-pyridyl)pyrazine (tpp) reacts with iodine to form charge-transfer complexes . The solid state process results in the exclusive production of a mono-I2 adduct, while the solution reaction can produce both a mono-I2 and a bis-I2 adduct .Scientific Research Applications

Chromogenic Reagents for Metal Ions

2-(2-Pyridyl)pyrazine derivatives exhibit potential as chromogenic reagents for detecting metal ions. For instance, 2,3,5,6-tetrakis(2'-pyridyl)pyrazine is identified as a highly sensitive reagent for iron(II), and related derivatives show selectivity and sensitivity for iron(II) and copper(I) reactions. These reagents are useful in determining trace amounts of iron and copper due to the stable colored metal chelates they form, which can be extracted into immiscible solvents (Stephen, 1969).

Electrochemical and Spectroelectrochemical Properties

2-(2-Pyridyl)pyrazine derivatives, such as 2,3-bis(2′-pyridyl)pyrazine and 2,5-bis(2′-pyridyl)pyrazine, are instrumental in constructing redox and luminescent active dendrimers involving ruthenium (II) and osmium (II) polypyridyl. These ligands display different molecular conformations when free or coordinated with metal centers, influencing their electrochemical behavior and UV-Vis-NIR spectroelectrochemical properties (Marcaccio et al., 2007).

Magnetic and Electrochemical Properties of Metal Complexes

In the context of magnetic and electrochemical studies, 2-(2-Pyridyl)pyrazine derivatives such as 2,3-bis(2-pyridyl)pyrazine and 2,5-bis(2-pyridyl)pyrazine, when forming complexes with ruthenium(II)-bipyridine, exhibit distinct electrochemical behaviors. These complexes are used as building blocks for polynuclear complexes, where electronic interactions and reduction processes can be extensively analyzed (Marcaccio et al., 2002).

Structural and Thermal Properties of Metal Complexes

Studies on the chloro compounds of cobalt, nickel, and copper with 2,3-bis(2-pyridyl)pyrazine reveal insights into their structural and thermal behaviors. These compounds undergo thermal decomposition to form intermediate compounds before yielding metal oxides, and electrical measurements suggest that the coordinated metal ion does not significantly influence the conduction process (Allan & Paton, 1993).

Fluorescence Sensing of Metal Ions

2,3,5,6-tetrakis(2-pyridyl)pyrazine (TPPZ) has been identified as an effective fluorescence sensor for metal ions. The fluorescence intensity of TPPZ increases notably when forming a 1:1 complex with metal ions, showcasing strong fluorescence, which is a significant aspect for sensing applications (Yuasa & Fukuzumi, 2006).

Safety and Hazards

properties

IUPAC Name |

2-pyridin-2-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEQMQXAVZARKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridyl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.